molecular formula C15H14N2O2 B1372549 3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol CAS No. 1042617-24-2

3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol

Cat. No. B1372549
CAS RN: 1042617-24-2
M. Wt: 254.28 g/mol
InChI Key: HVIRVMXYAYXSED-UHFFFAOYSA-N
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Description

“3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol” is a compound that contains a benzoxazole moiety . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The reaction involves Knoevenagel condensation of 4‑hydroxy coumarin with an aldehyde followed by nucleophilic addition to the intermediate conjugate addition to carbonyl compounds .


Molecular Structure Analysis

The molecular formula of “3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol” is C15H14N2O2 . The structure contains a benzoxazole ring, which is a bicyclic planar molecule .


Chemical Reactions Analysis

Benzoxazole synthesis involves the reaction of 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts .

Scientific Research Applications

Cancer Research

Benzoxazole derivatives have been studied for their potential in cancer treatment. For instance, certain compounds within this class have shown inhibitory effects on the growth of lung, breast, and colon cancer cells. The compound 5d demonstrated significant cytotoxic effects in various cancer cell lines .

Organic Ligands

Benzimidazoles, which share a similar structure to benzoxazoles, are used as organic ligands due to their ability to bind with metals. This suggests that benzoxazole derivatives could also serve as ligands in coordination chemistry .

Gas Storage

Amide-functionalized microporous organic polymers containing benzimidazole units have shown promise in gas storage applications, such as capturing CO2. This implies that benzoxazole derivatives might be useful in developing materials for gas capture and storage .

Photocatalysis

Recent advances in photocatalysis have utilized benzoxazole derivatives. For example, eosin Y has been used as an effective photocatalyst to prepare benzoxazole derivatives, indicating their potential role in photocatalytic processes .

Antimicrobial Activity

Some benzoxazole compounds have demonstrated potent antifungal activity against species like A. niger and C. albicans. This suggests that the compound may also possess antimicrobial properties that could be valuable in pharmaceutical research .

Functional Materials

The photophysical and photoelectric properties of benzimidazoles indicate that benzoxazole derivatives could be explored for their use in creating functional materials with unique optical and electronic properties .

Future Directions

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions of “3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol” could involve its use in the development of new drugs with various biological activities.

properties

IUPAC Name

3-[[(2-methyl-1,3-benzoxazol-5-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-17-14-8-12(5-6-15(14)19-10)16-9-11-3-2-4-13(18)7-11/h2-8,16,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIRVMXYAYXSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NCC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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